3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one
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Overview
Description
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3,4-dimethoxybenzoic acid and 2-methyl-3,4-dihydroquinazolin-4-one.
Formation of Intermediate: The 2-amino-3,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.
Cyclization: The acid chloride is then reacted with 2-methyl-3,4-dihydroquinazolin-4-one in the presence of a base such as triethylamine to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylenediamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Introduction of various functional groups at the aminoethyl position, leading to diverse derivatives.
Scientific Research Applications
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-aminoethyl)-6,7-dimethoxyquinazolin-4(3H)-one
- 2-methyl-6,7-dimethoxyquinazolin-4(3H)-one
- 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one
Uniqueness
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
IUPAC Name |
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-8-15-10-7-12(19-3)11(18-2)6-9(10)13(17)16(8)5-4-14/h6-7H,4-5,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHDKOAVEWSMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCN)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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